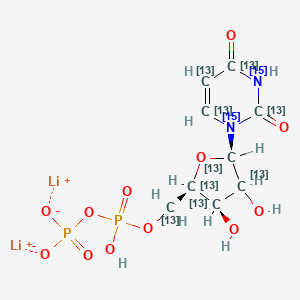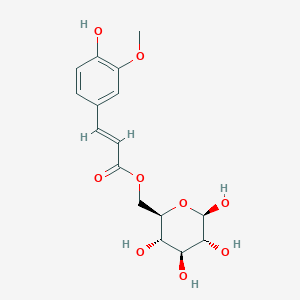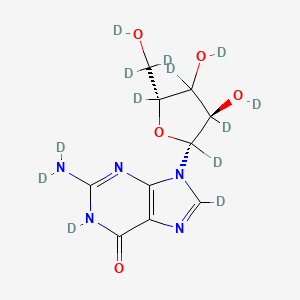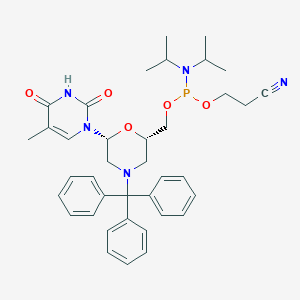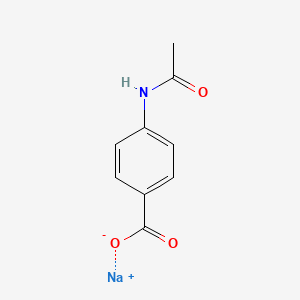
Hydroxycerivastatin-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycerivastatin-d3 (sodium) is a deuterated labeled derivative of Hydroxycerivastatin. It is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The compound is a part of the statin family, which are known for their cholesterol-lowering effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycerivastatin-d3 (sodium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Hydroxycerivastatin molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Hydroxycerivastatin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Hydroxycerivastatin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols or other reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alcohols .
Scientific Research Applications
Hydroxycerivastatin-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mechanism of Action
Hydroxycerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to an upregulation of low-density lipoprotein receptors and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .
Comparison with Similar Compounds
Cerivastatin: A non-deuterated version of Hydroxycerivastatin.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin used for similar therapeutic purposes but with distinct pharmacokinetic properties.
Uniqueness: Hydroxycerivastatin-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research settings where accurate quantitation and tracking of metabolic pathways are essential .
Properties
Molecular Formula |
C26H33FNNaO6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-yl-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/q;+1/p-1/b10-9+;/t16?,19-,20-;/m1./s1/i4D3; |
InChI Key |
KXWIMFNOEPAPDJ-VALVPHAHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)CO)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)



